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Compound of Interest

Compound Name: CBHcy

Cat. No.: B1668686

An In-Depth Technical Guide to S-(delta-carboxybutyl)-dl-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(delta-carboxybutyl)-dl-homocysteine, more systematically named S-(4-carboxybutyl)-DL-
homocysteine (CBHcy), is a synthetic derivative of the amino acid homocysteine. It is a potent
and specific inhibitor of the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT).
BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of
homocysteine to methionine in the liver and kidneys. By inhibiting BHMT, CBHcy induces a
state of hyperhomocysteinemia, making it a valuable tool for studying the metabolic
consequences of impaired homocysteine metabolism. Elevated homocysteine levels are
associated with various pathological conditions, including cardiovascular disease and
neurotoxicity. Furthermore, the ability of BHMT inhibitors to modulate methionine levels has led
to investigations into their therapeutic potential, particularly in oncology, as cancer cells often
have a high demand for methionine.

This technical guide provides a comprehensive overview of S-(4-carboxybutyl)-DL-
homocysteine, including its biochemical properties, its effects on homocysteine metabolism,
detailed experimental protocols, and its potential applications in research and drug
development.

Chemical Properties
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Property Value Reference

5-[(3S)-3-amino-3-

IUPAC Name carboxypropyl]sulfanylpentanoi  [1]

c acid
Molecular Formula C9H17NO4S [1][2]
Molecular Weight 235.30 g/mol [1]

S-(D-Carboxybutyl)-L-
Homocysteine, (R,S)-5-(3-
Synonyms amino-3-carboxy- [11[3]
propylsulfanyl)-pentanoic acid,
CBHcy

Mechanism of Action and Biological Effects

CBHcy's primary mechanism of action is the potent and competitive inhibition of Betaine-
Homocysteine S-Methyltransferase (BHMT) with respect to the substrate betaine.[3] BHMT is a
zinc-dependent enzyme that catalyzes the transfer of a methyl group from betaine to
homocysteine, forming dimethylglycine and methionine.[3] This reaction is a crucial part of the
remethylation pathway of homocysteine metabolism, which runs parallel to the folate-
dependent pathway catalyzed by methionine synthase.[4]

In Vitro Inhibition Data

Parameter Value Enzyme Source Reference

Human Recombinant

Kia ~12 nM 3
PP BHMT 3]
o Competitive with Human Recombinant

Inhibition Type _ [3]

respect to betaine BHMT

In Vivo Biological Effects

Administration of CBHcy to rodents has been shown to induce significant metabolic changes
due to the inhibition of BHMT. These effects are summarized in the tables below.
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Table 2.2.1: Effects of Dietary CBHcy on Liver Enzyme Activities in Rats[5][6]

Enzyme

Change in Activity

Betaine-Homocysteine S-Methyltransferase

1 90%
(BHMT)
Cystathionine -Synthase (CBS) 1 56%
Glycine N-Methyltransferase (GNMT) 1 52%

Methionine Synthase

No significant effect

Methylenetetrahydrofolate Reductase (MTHFR)

No significant effect

Table 2.2.2: Effects of Dietary CBHcy on Plasma and Liver Metabolites in Rats[5][6]

Metabolite Compartment Change in Level
Total Homocysteine (tHcy) Plasma 1 (Hyperhomocysteinemia)
Betaine Plasma 1 15-fold
Choline Plasma 1 22%
S-Adenosylmethionine (SAM) Liver 1 25%
S-Adenosylhomocysteine ) o
Liver No significant change

(SAH)

) ) | 65% (in mice with repeated
SAM:SAH Ratio Liver

injections)

Signaling Pathways and Metabolic Context

The inhibition of BHMT by CBHcy has downstream effects on interconnected metabolic

pathways, primarily the methionine cycle and the transsulfuration pathway.
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Caption: Metabolic pathways of homocysteine, highlighting the inhibitory effect of S-(4-

carboxybutyl)-DL-homocysteine (CBHcy) on BHMT.

Experimental Protocols
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This section details the methodologies for key experiments involving CBHcy and the enzymes
it affects.

In Vivo Study of CBHcy in Rats

This protocol is based on the study by Strakova et al. (2010).[5][6]

Objective: To determine if dietary administration of CBHcy can inhibit BHMT and induce
hyperhomocysteinemia in rats.

Experimental Workflow:
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Caption: Workflow for the in vivo dietary study of CBHcy in rats.
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Methodology:

Animals: Male rats (e.g., Inbred F344) are individually housed and acclimatized.

e Diet: An L-amino acid-defined diet is provided to control for dietary sources of methionine
and other relevant nutrients.

o Treatment: The treatment group receives the diet containing 5 mg of CBHcy per meal. The
control group receives the same diet without CBHcy.

e Feeding Schedule: Rats are meal-fed every 8 hours for a duration of 3 days.

o Sample Collection: At the end of the treatment period, blood and liver tissue are collected for

analysis.

e Analysis: Plasma is analyzed for total homocysteine, betaine, and choline levels. Liver tissue
is processed to measure the activities of BHMT, CBS, GNMT, MS, and MTHFR, and to
guantify levels of SAM and SAH.

Betaine-Homocysteine S-Methyltransferase (BHMT)
Activity Assay

This is a representative radiometric assay protocol.[7]

Principle: The assay measures the transfer of a radiolabeled methyl group from [methyl-14C]-
betaine to homocysteine, catalyzed by BHMT. The product, [**C]-methionine, is separated from
the unreacted substrate and quantified by scintillation counting.

Protocol:

e Reaction Mixture: Prepare a 100 pL reaction mixture containing:
o 400 pM D,L-homocysteine
o 50 mM Potassium Phosphate buffer (pH 8.0)

o Tissue homogenate or purified enzyme
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Initiation: Start the reaction by adding 64 uM [methyl-1*C]-betaine.
Incubation: Incubate the reaction mixture for 2 hours at 37°C.

Termination: Stop the reaction by adding 1 mL of ice-cold water and immediately placing the
tube on ice.

Separation: Apply the reaction mixture to a Dowex-1 ion-exchange column to separate the
positively charged [**C]-methionine from the unreacted [methyl-1*C]-betaine.

Quantification: Elute the [**C]-methionine and measure its radioactivity using a scintillation
counter.

Calculation: Calculate the enzyme activity, typically expressed as nmol/hr/mg of protein.

Cystathionine B-Synthase (CBS) Activity Assay

Several methods are available, including commercially available kits that often rely on the
detection of hydrogen sulfide (Hz2S), another product of a CBS-catalyzed reaction.[3][9]

Principle (Fluorescent Assay): This assay utilizes cysteine and homocysteine as substrates for
CBS to produce HzS. The H:S then reacts with a non-fluorescent probe to yield a highly
fluorescent product, which can be measured.

Protocol (General):

Reagent Preparation: Prepare assay buffer, substrate solution (cysteine and homocysteine),
and fluorescent probe solution as per the kit manufacturer's instructions.

Sample Preparation: Prepare cell or tissue lysates.
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate solution.
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

Probe Addition: Add the fluorescent probe to each well and incubate further.
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o Measurement: Measure the fluorescence at the appropriate excitation and emission
wavelengths (e.g., EX'Em = 368/460 nm).

» Data Analysis: Calculate CBS activity based on a standard curve.

Glycine N-Methyltransferase (GNMT) Activity Assay

This is a representative radiometric assay.[10]

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-
[methyl-3H]methionine ([3H]-SAM) to glycine, forming [3H]-sarcosine.

Protocol:
o Reaction Mixture: Prepare a reaction mixture containing:
o Phosphate buffer (40 mM, pH 7.4)
o 5 mM Dithiothreitol (DTT)
o 20 mM Glycine
o Recombinant GNMT or tissue extract

e Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine (e.g., at a final
concentration of 2600 uM).

¢ |ncubation: Incubate at 37°C.

o Termination and Separation: The reaction is typically stopped, and the unreacted [3H]-SAM is
separated from the product, often by adsorption to charcoal.

e Quantification: The radioactivity of the supernatant containing [3H]-sarcosine is measured by
scintillation counting.

Applications in Research and Drug Development
Research Applications
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» Modeling Hyperhomocysteinemia: CBHcy provides a reliable pharmacological tool to induce
acute hyperhomocysteinemia in animal models, allowing researchers to study its
pathological consequences without genetic manipulation.[11]

 Investigating Homocysteine Metabolism: By specifically blocking the BHMT pathway, CBHcy
helps to elucidate the relative contributions of the remethylation and transsulfuration
pathways in maintaining homocysteine homeostasis.

e Studying One-Carbon Metabolism: The inhibition of BHMT impacts the availability of methyl
groups and affects the levels of key metabolites like SAM, providing a model to study the
regulation of cellular methylation reactions.

Drug Development

The development of BHMT inhibitors, including CBHcy and its analogs, is being explored for
therapeutic applications.

Potential Therapeutic Logic:
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Caption: Rationale for the development of BHMT inhibitors as anti-cancer agents.
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e Oncology: Cancer cells are often highly dependent on methionine for their growth and
proliferation. By inhibiting BHMT, CBHcy can reduce the endogenous synthesis of
methionine, potentially slowing cancer growth.[12][13] This approach could be particularly
effective in combination with other chemotherapy agents that are more effective in
methionine-restricted conditions.[13]

o Osmolyte Regulation: BHMT inhibition also blocks the utilization of betaine, which functions
as a cellular osmolyte. This suggests a potential therapeutic use for BHMT inhibitors in
conditions involving unwanted water loss or diuresis.[12][13]

Challenges: A significant challenge in the therapeutic application of BHMT inhibitors is the
resulting hyperhomocysteinemia, which is a known risk factor for cardiovascular disease.[13]
Therefore, the therapeutic window and duration of treatment would need to be carefully
managed to balance the anti-cancer benefits against the risks associated with elevated
homocysteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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